molecular formula C10H12O4S B1316767 Oxetan-3-yl 4-methylbenzenesulfonate CAS No. 26272-83-3

Oxetan-3-yl 4-methylbenzenesulfonate

Cat. No. B1316767
Key on ui cas rn: 26272-83-3
M. Wt: 228.27 g/mol
InChI Key: UMFWNFVHKAJOSE-UHFFFAOYSA-N
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Patent
US08952058B2

Procedure details

To a stirred mixture of oxetan-3-ol (0.85 g, 11.5 mmol) in DCM (38 mL) were added TEA (3.3 mL, 23 mmol) and 4-methylbenzene-1-sulfonyl chloride (2.7 g, 13.8 mmol). The reaction mixture was stirred at rt for 15 h. The mixture was partitioned between water and DCM. The organic layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with a gradient of 30% DCM in petroleum ether to 100% DCM to afford oxetan-3-yl 4-methylbenzenesulfonate (1.3 g, 50%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 5.30 (m, 1H), 4.66-4.74 (m, 4H), 2.46 (s, 3H); LCMS (ESI) m/z 229 (M+H)+.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([OH:5])[CH2:2]1.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1>C(Cl)Cl>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O:5][CH:3]2[CH2:4][O:1][CH2:2]2)(=[O:15])=[O:14])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
O1CC(C1)O
Name
Quantity
38 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
3.3 mL
Type
reactant
Smiles
Name
Quantity
2.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 30% DCM in petroleum ether to 100% DCM

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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